Product packaging for 4-Nitrobenzamidine(Cat. No.:CAS No. 25412-75-3)

4-Nitrobenzamidine

Cat. No.: B1620405
CAS No.: 25412-75-3
M. Wt: 165.15 g/mol
InChI Key: RNYJYWQMEZWWPT-UHFFFAOYSA-N
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Description

Significance of 4-Nitrobenzamidine in Chemical and Biological Sciences

The significance of this compound in the chemical and biological sciences stems predominantly from its utility as a versatile synthetic intermediate. lookchem.com The amidine functional group, combined with an electron-withdrawing nitro group, makes it a reactive component for constructing larger, more complex molecules. In organic chemistry, it serves as a key starting material for the synthesis of various heterocyclic compounds, which are scaffolds of high interest in drug discovery. lookchem.comosi.lv

Detailed research has demonstrated its application in creating novel compounds with significant biological potential. For instance, this compound is used in the synthesis of α-amino acid-derived 2-phenylimidazoles, which have been investigated for their antimycobacterial properties. researchgate.net It is also a precursor for 2-phenyl pyrimidine (B1678525) derivatives that have been evaluated as potent inhibitors of Bruton's tyrosine kinase (BTK), a target for treating B-cell malignancies and autoimmune diseases. lookchem.com Furthermore, the compound is an intermediate in the preparation of labeled Diminazene, an established medication. lookchem.com The strategic incorporation of the nitro group is a key aspect of its utility, as this group is known to enhance the bioactivity of pharmaceutical compounds. mdpi.com

The following table summarizes key research applications where this compound serves as a critical building block.

Target Compound ClassResulting Biological Application/Investigation
α-Amino acid-derived 2-phenylimidazolesInvestigated as potential antimycobacterial agents. researchgate.net
2-Phenyl pyrimidine derivativesEvaluated as potent Bruton's tyrosine kinase (BTK) inhibitors. lookchem.com
Labeled DiminazeneUsed as a synthetic intermediate for this medication. lookchem.com
1,2,4-OxadiazolesServes as a precursor in the synthesis of various oxadiazole analogs. rjptonline.org

Overview of Benzamidine (B55565) Class in Medicinal Chemistry

The benzamidine class of compounds represents a significant structural motif in medicinal chemistry, primarily due to its role as a "pharmacophore"—a molecular feature responsible for a drug's pharmacological activity. ontosight.ai Amidines, in general, are recognized as a common structural element in a wide range of therapeutic agents. nih.gov The benzamidine structure is particularly well-known for its ability to act as a reversible, competitive inhibitor of serine proteases, a large family of enzymes that includes trypsin, thrombin, and plasmin. ebi.ac.ukwikipedia.org

These enzymes play crucial roles in physiological processes such as digestion, blood coagulation, inflammation, and tissue repair. ontosight.aiebi.ac.uk The inhibitory mechanism of benzamidine involves its cationic amidino group, which mimics the side chains of arginine or lysine. ebi.ac.uk This allows it to interact with a negatively charged carboxylate group typically found at the bottom of the S1 binding pocket of trypsin-like proteases. ebi.ac.uk This specific interaction accounts for the inhibitory potency and selectivity of many benzamidine-based drugs.

Consequently, the benzamidine functionality is a key component in many inhibitors of coagulation enzymes that are investigated as potential drugs for treating conditions like thrombosis and other cardiovascular diseases. ontosight.aiebi.ac.uk The development of aromatic bis-amidine compounds, such as pentamidine, which showed significant antiprotozoal activity, further cemented the importance of this chemical class in drug discovery. nih.gov

Historical Context of this compound Research

The research history of this compound is intrinsically linked to the broader exploration of the benzamidine scaffold in medicinal chemistry. The study of benzamidine and its analogues gained momentum in the mid-20th century. Early reports, such as those by Inagami & Murachi in 1963, identified that trypsin could be inhibited by aromatic alkylamines. ebi.ac.uk This was followed by more systematic studies, like that of Markwardt et al. in 1968, which described the inhibition constants for benzamidine and many of its analogues against serine proteases like trypsin and thrombin. ebi.ac.uk

While the precise first synthesis of this compound is not prominently documented in landmark historical papers, its existence is a direct result of the chemical exploration of the benzamidine core. The introduction of substituents, such as the nitro group, was a logical step in structure-activity relationship (SAR) studies aimed at modifying the electronic properties and binding affinities of the parent compound. A CAS registry number was assigned to this compound, and a melting point was reported in a 1953 publication, indicating its synthesis and characterization by that time. cas.org

In more recent decades, this compound has become a commercially available and widely used reagent in organic synthesis. ontosight.ai Its historical significance has thus transitioned from being a subject of primary investigation to a valuable tool. Modern research frequently cites its use as a starting material for creating more complex heterocyclic structures, such as 1,2,4-oxadiazoles and various imidazole (B134444) and pyrimidine derivatives, underscoring its established role as a versatile building block in the synthesis of potential new therapeutic agents. researchgate.netrjptonline.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7N3O2 B1620405 4-Nitrobenzamidine CAS No. 25412-75-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-nitrobenzenecarboximidamide
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InChI

InChI=1S/C7H7N3O2/c8-7(9)5-1-3-6(4-2-5)10(11)12/h1-4H,(H3,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNYJYWQMEZWWPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=N)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20180075
Record name 4-Nitrobenzamidine
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Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

25412-75-3
Record name 4-Nitrobenzamidine
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Record name 4-Nitrobenzamidine
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Record name 4-Nitrobenzamidine
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Record name 4-nitrobenzamidine
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Record name 4-NITROBENZAMIDINE
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Synthetic Methodologies and Chemical Transformations of 4 Nitrobenzamidine

Established Synthetic Pathways for 4-Nitrobenzamidine and its Hydrochloride Salt

Several methodologies have been established for the synthesis of this compound, often proceeding through key intermediates.

A common route to amidine-related structures involves the reaction of a nitrile with hydroxylamine (B1172632). Specifically, 4-nitrobenzonitrile (B1214597) can be reacted with hydroxylamine hydrochloride to yield N'-hydroxy-4-nitrobenzamidine. rjptonline.orgresearchgate.net This reaction is a key step in the formation of amidoximes, which are precursors to various heterocyclic compounds. rjptonline.org The process typically involves heating the reactants in a suitable solvent, such as ethanol, often in the presence of a base like potassium carbonate to neutralize the hydrochloride salt. prepchem.com While this method directly produces the N'-hydroxy derivative, further chemical steps would be required to obtain this compound itself, for instance, through reduction of the N'-hydroxy group.

A patent describes a process for preparing p-nitro benzamidoxime (B57231) compounds by treating p-nitrobenzonitrile with an acid salt of hydroxylamine in the presence of an alcohol. quickcompany.in Another variation involves reacting 4-nitrobenzonitrile with hydroxylamine hydrochloride and aqueous sodium hydroxide (B78521) to form the amidoxime (B1450833). rjptonline.org

ReactantReagent(s)ProductReference(s)
4-NitrobenzonitrileHydroxylamine hydrochloride, Potassium carbonateN'-hydroxy-4-nitrobenzamidine prepchem.com
4-NitrobenzonitrileHydroxylamine hydrochloride, PyridineN'-hydroxy-4-nitrobenzamidine researchgate.net
4-NitrobenzonitrileHydroxylamine hydrochloride, Sodium hydroxideN'-hydroxy-4-nitrobenzamidine rjptonline.org

The Pinner reaction is a classic and reliable method for synthesizing amidines from nitriles. jk-sci.com This acid-catalyzed reaction involves treating a nitrile, such as 4-nitrobenzonitrile, with an alcohol in the presence of anhydrous hydrogen chloride. numberanalytics.comnrochemistry.com This first step forms an imino ester salt, commonly known as a Pinner salt. nrochemistry.comwikipedia.org To prevent decomposition, this reaction is often carried out at low temperatures. jk-sci.comwikipedia.org

The Pinner salt is a reactive intermediate that is typically not isolated. wikipedia.org Subsequent treatment of the Pinner salt with ammonia (B1221849) or an amine leads to the formation of the corresponding amidine. nrochemistry.comwikipedia.org In the case of 4-nitrobenzonitrile, reaction with an alcohol and HCl would yield the 4-nitrobenzimidate salt, which upon ammonolysis, produces this compound. One patent describes preparing p-nitrobenzamidine compounds by treating p-nitrobenzonitrile in methanol (B129727) with sodium methoxide (B1231860), followed by acetic acid and ammonium (B1175870) chloride. quickcompany.in

General Steps of the Pinner Reaction for this compound:

Protonation & Imidate Formation: 4-Nitrobenzonitrile reacts with an alcohol (e.g., ethanol) and dry hydrogen chloride gas to form the corresponding alkyl 4-nitrobenzimidate hydrochloride (Pinner salt). numberanalytics.comnrochemistry.com

Ammonolysis: The Pinner salt reacts with ammonia to displace the alkoxy group, yielding this compound hydrochloride. nrochemistry.com

This compound and its immediate precursors are valuable building blocks for synthesizing more complex heterocyclic derivatives through cyclization reactions. For instance, N'-hydroxy-4-nitrobenzamidine, synthesized from 4-nitrobenzonitrile, can be cyclized to form 1,2,4-oxadiazole (B8745197) derivatives. rjptonline.orgresearchgate.net This is achieved by reacting the amidoxime with reagents like ethyl chlorooxalate in pyridine. researchgate.net The resulting 3-(4-nitrophenyl)-1,2,4-oxadiazole (B2607561) can be further modified. rjptonline.orgresearchgate.net Another example involves the cyclization of nitrobenzamidine with formamide (B127407) to produce a nitroquinazoline derivative. cjph.com.cn These reactions highlight the utility of the amidine functional group in constructing ring systems.

Starting MaterialReagent(s)Product ClassReference(s)
N'-hydroxy-4-nitrobenzamidineEthyl chlorooxalate, Pyridine1,2,4-Oxadiazole rjptonline.orgresearchgate.net
nitrobenzamidineFormamideNitroquinazoline cjph.com.cn

Synthesis of N-Hydroxy-4-nitrobenzamidine Derivatives

N-hydroxy-4-nitrobenzamidine is a key intermediate in the synthesis of various biologically active molecules.

The synthesis of N-hydroxy-4-nitrobenzamidine is most directly accomplished by starting with a benzonitrile (B105546) that already contains the nitro group. The reaction of 4-nitrobenzonitrile with hydroxylamine hydrochloride effectively introduces the N-hydroxy-amidine functionality onto the pre-existing 4-nitrophenyl scaffold. rjptonline.orgresearchgate.net This one-step conversion is a widely used method for preparing N-hydroxybenzamidine derivatives. rjptonline.org The reaction conditions can be varied, using bases such as potassium carbonate or sodium hydroxide to facilitate the reaction. rjptonline.org

This method is foundational for creating various derivatives, as the resulting N'-hydroxy-4-nitrobenzamidine can undergo further transformations, such as cyclization into 1,2,4-oxadiazoles. rjptonline.orgresearchgate.net

Chemical Reactions and Derivatization Strategies

The chemical reactivity of this compound is governed by its functional groups: the amidine moiety and the aromatic nitro group. A significant transformation is the reduction of the nitro group to an amino group. vulcanchem.com This conversion, which can be achieved using methods like catalytic hydrogenation (e.g., with palladium on charcoal) or reduction with reagents like tin(II) chloride, yields 4-aminobenzamidine (B1203292). quickcompany.in This product opens up a vast array of further derivatization possibilities through reactions characteristic of primary aromatic amines, such as diazotization followed by coupling reactions. quickcompany.in

The amidine group itself contains active hydrogens and can be modified using standard derivatization techniques to enhance properties like volatility for gas chromatography analysis. sigmaaldrich.com These techniques include:

Silylation: Reaction with silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replaces active hydrogens on the amine groups with trimethylsilyl (B98337) groups. researchgate.net

Acylation: Reagents such as trifluoroacetic anhydride (B1165640) or N-methyl-bis(trifluoroacetamide) (MTBTFA) can be used to introduce acyl groups. gcms.cz

Alkylation: Alkyl groups can be introduced, for example, by forming esters and ethers, although this is more common for other functional groups. gcms.cz

Furthermore, the amidine functionality can participate in coordination chemistry with metal ions. vulcanchem.com

Substitution Reactions of the Nitro Group

The nitro group of aromatic compounds, including this compound, is susceptible to nucleophilic substitution, a reaction driven by the strong electron-withdrawing nature of the nitro group which activates the aromatic ring. numberanalytics.comvulcanchem.com This reactivity allows for the introduction of various functional groups, a valuable tool in the synthesis of complex molecules. numberanalytics.com

A common example of this type of reaction is the displacement of the nitro group by a nucleophile. For instance, in related aromatic nitro compounds, the nitro group can be substituted by methoxide ions or ammonia. numberanalytics.com In the context of this compound, this reaction pathway offers a potential route to introduce diverse substituents at the 4-position of the benzene (B151609) ring. The mechanism for such reactions typically follows an addition-elimination pathway, proceeding through a transient Meisenheimer complex. numberanalytics.com The reaction conditions, including the choice of solvent and temperature, are critical factors that influence the reaction's success. numberanalytics.com

A notable application of this reactivity is observed in the reaction of 4-Nitro-N-alkyl-1,8-naphthalimides with thiolate anions, where the nitro group is displaced to form fluorescent derivatives. nih.gov This principle of nucleophilic aromatic substitution of a nitro group is a cornerstone of synthetic organic chemistry.

Reduction of the Nitro Group to Amine Group

The reduction of the nitro group on the this compound molecule to an amino group is a pivotal transformation, yielding 4-aminobenzamidine, a versatile building block for various pharmaceuticals. chemicalbook.comfellowchemical.commasterorganicchemistry.com This conversion dramatically alters the electronic properties of the substituent, changing it from a strongly deactivating, meta-directing group to a strongly activating, ortho-, para-directing group. masterorganicchemistry.com

Several methods are commonly employed for this reduction:

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum, or nickel. masterorganicchemistry.comresearchgate.net It is often favored for its clean reaction profile and can be performed under neutral pH conditions, which is advantageous when acid-sensitive functional groups are present in the molecule. masterorganicchemistry.com

Metal-Acid Systems: The use of easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, typically hydrochloric acid (HCl), is a classic and effective method for nitro group reduction. masterorganicchemistry.comechemi.com

A general procedure for the synthesis of 4-aminobenzamidine involves the reduction of this compound hydrochloride. echemi.com For example, a solution of this compound hydrochloride can be heated with iron powder in the presence of glacial acetic acid. echemi.com After the reaction, basification followed by acidification yields the desired 4-aminobenzamidine hydrochloride. echemi.com

Oxidation Reactions of Related Functional Groups

While the direct oxidation of this compound itself is not a primary synthetic route to the compound, oxidation reactions of related functional groups on precursor molecules are crucial. Oxidation reactions in organic chemistry involve an increase in the oxidation state of a molecule, often through the introduction of oxygen or the removal of hydrogen. numberanalytics.com

The synthesis of precursors to this compound can involve oxidation steps. For instance, the oxidation of a methyl group on a related nitro-toluene derivative to a carboxylic acid is a fundamental transformation. This can be achieved using various oxidizing agents. Similarly, the oxidation of an aldehyde, such as p-nitrobenzaldehyde, to a carboxylic acid or its ester derivative is a common synthetic step. vapourtec.com For example, the oxidation of p-nitrobenzaldehyde to methyl 4-nitrobenzoate (B1230335) has been achieved with high efficiency using a biphasic system of ethyl acetate (B1210297) and aqueous sodium hypochlorite. vapourtec.com

Furthermore, the synthesis of benzamidine (B55565) derivatives can sometimes start from compounds requiring oxidation. The choice of oxidizing agent is critical and depends on the specific functional group to be oxidized and the presence of other sensitive groups in the molecule. Common oxidizing agents include potassium permanganate, chromium-based reagents like pyridinium (B92312) chlorochromate (PCC), and dimethyl sulfoxide (B87167) (DMSO) mediated systems. harvard.eduvanderbilt.edu

Multi-component Reactions in Amidine Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. chemrxiv.orgresearchgate.net This approach is particularly well-suited for the synthesis of amidines due to their structural core, which can be decorated with multiple substituents. chemrxiv.orgresearchgate.net

Several MCR strategies have been developed for the synthesis of amidine derivatives, which can be adapted for the synthesis of this compound precursors or analogs. These reactions offer high atom economy and operational simplicity. organic-chemistry.org

Examples of MCRs for amidine synthesis include:

A metal-free, three-component reaction for the synthesis of N-acyl amidines from nitroalkene derivatives, dibromo amides, and amines. organic-chemistry.orgorganic-chemistry.org

Copper-catalyzed three-component coupling of a terminal alkyne, a secondary amine, and a sulfonamide to produce N-sulfonylamidines. organic-chemistry.org

A silver-catalyzed, one-pot, four-component reaction of terminal alkynes, TMSN₃, sodium sulfinate, and a sulfonyl azide. organic-chemistry.orgorganic-chemistry.org

A metal-free multicomponent strategy for synthesizing sulfonyl amidines by coupling in situ formed enamines (from amines and ketones) with azides. chemrxiv.orgresearchgate.net

These MCRs provide a versatile and powerful platform for generating a diverse range of amidine structures, including those with a nitro-substituted phenyl ring. organic-chemistry.orgthieme-connect.com

Cyclocondensation Reactions with Amidines

Cyclocondensation reactions are fundamental in heterocyclic chemistry, involving the reaction of two or more functional groups to form a cyclic compound with the elimination of a small molecule, such as water or ammonia. Amidines are valuable building blocks in these reactions, serving as 1,3-dinucleophiles to react with 1,3-dielectrophiles, leading to the formation of various nitrogen-containing heterocycles. beilstein-journals.orgd-nb.infonih.gov

This compound can participate in cyclocondensation reactions to construct a variety of heterocyclic systems. For example, aromatic amidines react with β-enaminodiketones to yield substituted pyrido[1,2-a]pyrimidinones, thiazolo[3,2-a]pyrimidinones, and pyrimido[1,2-a]benzimidazoles. beilstein-journals.orgd-nb.infonih.gov

One specific example involves the reaction of this compound hydrochloride with potassium-(Z)-2-cyano-2-fluoroethenolate to produce 5-fluoro-2-(4-nitrophenyl)pyrimidine-4-amine in high yield. beilstein-journals.org This demonstrates the utility of this compound in synthesizing substituted pyrimidines. The regiochemistry of these cyclocondensation reactions can often be explained and predicted using computational methods like DFT-B3LYP calculations. d-nb.info Unexpected cyclocondensation reactions have also been observed, such as the reaction of certain amidines with alkyl coumarin-3-carboxylates to generate novel pentacyclic structures. rsc.org

Green Chemistry Approaches in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. imist.mamdpi.commdpi.com This approach is increasingly being applied to the synthesis of pharmaceuticals and their intermediates, including this compound, to create more sustainable and environmentally friendly manufacturing processes. nih.gov

Key principles of green chemistry include waste prevention, maximizing atom economy, using safer solvents and reagents, and designing for energy efficiency. mdpi.comnih.gov In the context of amidine synthesis, green approaches might involve using water as a solvent, employing solvent-free reaction conditions, or utilizing microwave-assisted synthesis to reduce reaction times and energy consumption. imist.mainnovareacademics.in

Mechanosynthesis Techniques

Mechanosynthesis, or mechanochemistry, is a solvent-free or low-solvent synthetic method that utilizes mechanical force, such as grinding in a ball mill, to initiate chemical reactions. mdpi.comresearchgate.netchimienouvelle.be This technique aligns well with the principles of green chemistry by reducing or eliminating the need for bulk solvents, which are often a major source of waste in chemical processes. researchgate.netchimienouvelle.be

Mechanochemical methods have been successfully applied to the synthesis of a variety of organic compounds, including amides and peptides. mdpi.comresearchgate.net For example, the eco-friendly mechanosynthesis of N-(2,2-diphenylethyl)-4-nitrobenzamide was achieved by reacting 2,2-diphenylethan-1-amine with 4-nitrobenzoyl chloride in a ball mill. mdpi.com This demonstrates the potential of mechanosynthesis for forming amide bonds, a key step in many synthetic routes.

The application of mechanosynthesis to the direct synthesis of this compound or its precursors offers a promising green alternative to traditional solution-phase methods. The advantages include reduced reaction times, minimal solvent waste, and in some cases, access to unique product polymorphs. researchgate.net

Structure Activity Relationship Sar Studies of 4 Nitrobenzamidine and Its Derivatives

Principles of SAR in Drug Discovery

The exploration of the relationship between a molecule's chemical structure and its biological activity is known as a Structure-Activity Relationship (SAR). researchgate.netresearchgate.net This fundamental principle in medicinal chemistry and pharmacology posits that the biological effect of a chemical compound is directly related to its molecular structure. researchgate.net By systematically altering the chemical structure of a molecule, researchers can observe corresponding changes in its biological efficacy, helping to identify the key structural features responsible for its activity. researchgate.netresearchgate.net

SAR studies are a cornerstone of the drug discovery and development process. researchgate.net They guide the optimization of lead compounds to enhance desirable properties such as potency and selectivity, while minimizing adverse effects. researchgate.net The process often involves modifying a lead compound by adding, removing, or replacing specific molecular fragments and then assessing how these changes affect its biological activity. researchgate.net For instance, if a modification leads to inactivity, the original functional group is considered essential for binding to the biological target. researchgate.net

Modern SAR analysis is often augmented by computational tools and quantitative methods. Quantitative Structure-Activity Relationship (QSAR) models use mathematical and statistical techniques to correlate chemical structures with biological activities. researchgate.netresearchgate.net These predictive models allow researchers to forecast the biological responses of new, unsynthesized compounds, thereby saving time and resources in the pursuit of more effective and safer medications. researchgate.netnih.gov

Impact of the Nitro Group on Biological Activity

The nitro group (NO₂) is a unique and potent functional group in medicinal chemistry that significantly influences the biological profile of a molecule. mdpi.comnih.gov Though sometimes associated with toxicity, its distinct electronic properties are often harnessed to achieve desired therapeutic outcomes in various drug classes, including antimicrobial and anticancer agents. mdpi.comnih.gov

Electron-Withdrawing Effects

The nitro group is a strong electron-withdrawing group, a property that stems from the electronegativity of the nitrogen and oxygen atoms and its resonance structures. nih.govnih.gov This characteristic significantly reduces the electron density of the molecular scaffold to which it is attached, particularly in aromatic systems like the phenyl ring of 4-Nitrobenzamidine. nih.govmdpi.com This alteration of the electronic distribution can enhance the molecule's interaction with biological targets. nih.govnih.gov The resulting changes in polarity can favor interactions with nucleophilic sites within protein structures, such as enzymes, potentially leading to their inhibition. nih.gov

Role as a Pharmacophore

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. The nitro group can act as a key component of a pharmacophore. nih.govnih.gov Its ability to form hydrogen bonds and participate in other non-covalent interactions can be crucial for the binding affinity of a drug to its receptor. nih.gov In many bioactive molecules, the presence of the nitro group is directly linked to their therapeutic action. nih.gov For example, in a series of synthesized N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide derivatives, the nitro-substituted compounds displayed a broad spectrum of antimicrobial activity. nih.gov Similarly, the position of the nitro group on a chalcone (B49325) scaffold has been shown to be a determining factor for its anti-inflammatory and vasorelaxant activities.

Metabolic Reduction and Reactive Intermediates

The biological activity of many nitroaromatic compounds is dependent on the metabolic reduction of the nitro group. nih.gov This process is often a bioactivation step, where the parent compound is converted into a more reactive form. nih.gov The reduction of a nitro group is a six-electron process that proceeds through several intermediates, including nitroso and hydroxylamine (B1172632) species.

These reactive intermediates are often responsible for the compound's therapeutic effect, but also its potential toxicity. nih.gov For instance, the generated intermediates can covalently bind to biological macromolecules like DNA, leading to cytotoxic effects that are exploited in anticancer and antimicrobial therapies. The enzymes responsible for this reduction, known as nitroreductases, are found in both mammalian cells and microorganisms. The selective expression of these enzymes in certain pathogens or hypoxic tumor cells can be exploited for targeted drug delivery. However, the generation of reactive oxygen species (ROS) during this metabolic process can also lead to oxidative stress.

Structural Modifications and Resultant Biological Effects

Benzamidine (B55565) Backbone Modifications

The benzamidine scaffold is a common structural motif in medicinal chemistry, particularly for inhibitors of serine proteases such as thrombin, due to the ability of the amidine group to interact with the aspartate residue in the enzyme's active site. Modifications to the benzamidine backbone of this compound can significantly impact its biological activity.

In a study focused on developing novel antidiabetic agents, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized. The results indicated that the presence of both an electron-donating group (CH₃) and an electron-withdrawing group (NO₂) on the phenyl ring attached to the amide nitrogen enhanced the inhibitory activity against α-glucosidase and α-amylase. The position of the nitro group was also found to be crucial, affecting the inhibitory potential.

Another study on novel 4-substituted-3-nitrobenzamide derivatives as potential anti-tumor agents revealed that different substitutions on the benzamide (B126) structure led to potent inhibitory activities against various cancer cell lines. researchgate.net The structure-activity relationship analysis suggested that the nature and position of the substituent on the benzamide core were critical for the observed anti-tumor effects. researchgate.net For example, certain substitutions resulted in compounds with potent activity against specific cancer cell lines, highlighting the importance of the modification of the benzamide backbone in determining biological specificity. researchgate.net

These findings underscore that modifications to the benzamidine backbone, including the introduction of various substituents on the phenyl ring and alterations to the amide group, can profoundly influence the biological effects of this compound derivatives.

Compound ClassModificationBiological Activity
N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamidesIntroduction of nitro and amino groups on the N-phenyl ringBroad-spectrum antimicrobial activity nih.gov
2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamidesSubstitution on the N-phenyl ring with electron-donating and withdrawing groupsEnhanced α-glucosidase and α-amylase inhibition
4-substituted-3-nitrobenzamidesVarious substitutions on the benzamide corePotent anti-tumor activity against HCT-116, MDA-MB435, and HL-60 cell lines researchgate.net

Substituent Effects on Activity (e.g., phenoxy, dichloro, alkyl, aryl)

The nature, position, and size of substituents on the this compound framework significantly influence the pharmacological activity of its derivatives. researchgate.netmdpi.com The electronic properties (electron-donating or electron-withdrawing) and steric factors of these substituents can alter the molecule's binding affinity, potency, and selectivity.

Phenoxy Substituents: The introduction of a phenoxy group has been explored in the development of antiplasmodial agents. In a series of 2-phenoxybenzamide (B1622244) derivatives, the substitution pattern on the phenoxy ring and other parts of the molecule was found to be critical for activity against Plasmodium falciparum. mdpi.comresearchgate.net For instance, replacing a 4-fluorophenoxy substituent with a non-fluorinated phenoxy or an acetamidophenoxy group led to a distinct decrease in antiplasmodial activity. mdpi.com This suggests that the electronic properties of the substituent on the phenoxy ring are crucial. The para-substituted N-Boc piperazinyl derivatives were found to be more active than their ortho-substituted counterparts, highlighting the importance of the substituent's position. mdpi.com

Interactive Data Table: Antiplasmodial Activity of 2-Phenoxybenzamide Derivatives against P. falciparum NF54

Compound R¹ (Phenoxy Moiety) R² (Anilino Moiety) PfNF54 IC₅₀ (µM) Selectivity Index (S.I.)
1 4-F 2-(4-Boc-piperazin-1-yl) 0.4134 316.9
6 H 2-(4-Boc-piperazin-1-yl) 1.146 127.1
8 4-NHAc 2-(4-Boc-piperazin-1-yl) 1.012 62.93
37 4-F 4-(4-Boc-piperazin-1-yl) 0.2690 461.0

| 54 | H | 4-(4-Boc-piperazin-1-yl) | 1.222 | - |

Data sourced from a study on 2-phenoxybenzamides. mdpi.com

Dichloro Substituents: Dichlorobenzoyl moieties have been incorporated into benzamide structures to explore their potential as antidiabetic agents. For example, 2,4-dichlorobenzoic acid derivatives have shown potential for inhibiting α-glucosidase and α-amylase. nih.gov The presence of chloro groups, which are strongly electron-withdrawing, can significantly alter the electronic distribution within the molecule, thereby influencing its interaction with enzyme active sites.

Alkyl and Aryl Substituents: The effects of various alkyl and aryl groups have been systematically studied. In a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives evaluated for antidiabetic activity, the substitution on the N-phenyl ring was critical. The presence of both an electron-donating group (e.g., -CH₃) and an electron-withdrawing group (e.g., -NO₂) on the phenyl ring was found to be highly favorable for inhibitory activity against α-glucosidase and α-amylase. nih.gov The most active compound in the series featured a 2-methyl-5-nitrophenyl substituent. nih.gov This indicates that a balanced electronic flow within the substituent is key to enhancing potency. Furthermore, studies on 4-nitrobenzyl carbamates have shown that electron-donating substituents can accelerate the rate of fragmentation following bioreduction, a mechanism relevant for prodrug activation. researchgate.netrsc.org

Interactive Data Table: α-Glucosidase and α-Amylase Inhibitory Activity of N-(alkyl/aryl)-4-nitrobenzamide Derivatives

Compound R Group on N-phenyl α-Glucosidase IC₅₀ (µM) α-Amylase IC₅₀ (µM)
5m 2-CH₃-3-NO₂ 12.01 ± 0.55 1.19 ± 0.27
5o 2-CH₃-5-NO₂ 10.75 ± 0.52 0.90 ± 0.31
5p 2-CH₃-4-NO₂ 11.50 ± 0.47 1.05 ± 0.35

| Acarbose (Standard) | - | 38.25 ± 0.15 | 4.50 ± 0.19 |

Data extracted from a study on nitrobenzamide derivatives as antidiabetic agents. nih.gov

Heterocyclic Ring Incorporations (e.g., oxadiazoles (B1248032), pyrimidines, benzimidazoles)

Incorporating heterocyclic rings into the this compound structure is a common strategy to create novel derivatives with enhanced biological activities. These rings can act as bioisosteres for other functional groups, improve pharmacokinetic properties, and provide additional points of interaction with biological targets. mdpi.com

Oxadiazoles: The 1,3,4-oxadiazole (B1194373) ring is a five-membered heterocycle that has attracted significant attention in medicinal chemistry. nih.gov It is considered a bioisostere of amide and ester groups and can participate in hydrogen bonding, which may enhance binding to target enzymes or receptors. mdpi.com The incorporation of the 1,3,4-oxadiazole moiety into various scaffolds has led to compounds with potent antimicrobial, antimycobacterial, and antimalarial activities. mdpi.comresearchgate.net In pyrimidine-1,3,4-oxadiazole hybrids, the oxadiazole ring is a key component of novel antimycobacterial agents that show efficacy against drug-resistant strains of Mycobacterium tuberculosis. researchgate.net

Pyrimidines: Pyrimidines are nitrogen-containing six-membered heterocyclic compounds that are core structures in numerous biologically important molecules, including nucleic acids. iajps.com Their incorporation into drug candidates is a well-established strategy. Thieno-pyrimidine derivatives have been investigated as inhibitors for triple-negative breast cancer, where specific substitutions on the pyrimidine (B1678525) and associated rings are crucial for activity. mdpi.com The synthesis of pyrimidine derivatives has been shown to yield compounds with significant anti-inflammatory and analgesic properties.

Benzimidazoles: Benzimidazole (B57391), which consists of a fusion between benzene (B151609) and imidazole (B134444), is another privileged scaffold in medicinal chemistry. nih.gov Functionalization at various positions of the benzimidazole ring has been extensively explored to enhance antimicrobial efficacy against a broad spectrum of pathogens, including multidrug-resistant bacteria and fungi. nih.gov SAR studies have enabled the rational design of highly potent antimicrobial agents based on the benzimidazole scaffold. nih.gov

Correlation of Structural Features with Specific Biological Targets

The specific structural elements of this compound derivatives are directly correlated with their affinity and activity against particular biological targets.

Serine Proteases (e.g., Acrosin): The benzamidine moiety itself is a well-known inhibitor of serine proteases like trypsin and acrosin. The positively charged amidinium group mimics the guanidinium (B1211019) group of arginine, allowing it to bind to the S1 pocket of these enzymes. A study of 52 benzamidine derivatives showed that while all were effective acrosin inhibitors, structural specificity was observed, with one derivative, α-(4-amidino-2,6-diiodophenoxy)-3-nitrotoluene, showing outstanding potency. nih.gov

Inflammatory Enzymes (e.g., iNOS): Nitro-substituted benzamide derivatives have demonstrated anti-inflammatory properties by inhibiting nitric oxide (NO) production. Molecular docking analyses revealed that compounds with an optimal number and orientation of nitro groups bind efficiently to inducible nitric oxide synthase (iNOS). researchgate.net This suggests that the nitro groups are key interacting elements with the enzyme's active site.

Diabetic Enzymes (e.g., α-Glucosidase, α-Amylase): For 4-nitrobenzamide (B147303) derivatives with antidiabetic potential, molecular docking studies have shown that the synthesized compounds establish hydrogen bonding, electrostatic, and hydrophobic interactions with active site residues of α-glucosidase and α-amylase. nih.gov The presence and position of substituents like methyl and nitro groups on an N-aryl ring directly influence the strength and nature of these interactions, thereby determining the inhibitory potency. nih.gov

Pharmacological and Biological Research Applications of 4 Nitrobenzamidine Derivatives

Enzyme Inhibition Studies

Derivatives of 4-nitrobenzamidine have garnered significant attention in pharmacological research due to their potential as enzyme inhibitors. The structural characteristics of these compounds allow for interactions with the active sites of various enzymes, leading to the modulation of their catalytic activity. This has prompted extensive investigation into their mechanisms of action and their potential applications in targeting enzymes implicated in a range of physiological and pathological processes.

Proteases are enzymes that catalyze the breakdown of proteins and are crucial for numerous biological functions. encyclopedia.pub Their dysregulation is often associated with disease states, making them attractive targets for therapeutic intervention. encyclopedia.pub Protease inhibitors often function by mimicking the natural peptide substrate and binding to the active site of the enzyme. encyclopedia.pub Some inhibitors form a covalent bond with the active site, leading to reversible inactivation of the protease. encyclopedia.pub

The inhibition of proteases can be achieved through various mechanisms. One common strategy involves the steric blockage of the active site, preventing the substrate from binding. embopress.org This is often accomplished by the inhibitor's structural elements, such as exposed loops or terminal ends, docking into the concave active site of the protease. embopress.org For instance, some antibody-based inhibitors target protruding loops at the edge of the substrate-binding cleft to interfere with the enzyme's catalytic machinery. nih.gov In the case of metalloproteases, inhibitors can chelate the catalytic metal ion, such as zinc, which is essential for the enzyme's activity. embopress.org This interaction can displace the catalytic water molecule, rendering the enzyme inactive. embopress.org

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a critical role in the degradation of extracellular matrix (ECM) components. nih.govjabonline.inmdpi.com Their activity is essential for physiological processes like tissue remodeling; however, their overexpression is implicated in pathological conditions, including periodontal disease and cancer. nih.govjabonline.in Consequently, the development of MMP inhibitors is an area of active research. bachem.com

MMPs are synthesized as inactive proenzymes and require activation, which often occurs in the extracellular matrix. jabonline.inmdpi.com Their activity is regulated by endogenous tissue inhibitors of metalloproteinases (TIMPs). mdpi.com An imbalance between activated MMPs and their inhibitors can lead to disease progression. nih.gov

Derivatives of this compound have been investigated as potential MMP inhibitors. For example, synthetic dithiol inhibitors have been shown to be selective for MMP-2 and MMP-9. nih.gov These inhibitors chelate the catalytic zinc ion within the MMP active site through their dithiolate moiety, leading to potent and slow-binding inhibition. nih.gov The binding of these inhibitors induces conformational changes in the microenvironment of the catalytic zinc ion, which is thought to be the basis for their inhibitory potency. nih.gov

Below is a data table showcasing the inhibitory activity of certain compounds against MMP-2 and MMP-9:

CompoundTarget EnzymeInhibition (%)
QuinaprilMMP-298.21 ± 4.3
QuinaprilMMP-998.86 ± 3.2
27-nor-5b-cholestane-3a, 7a, 12a, 24, 25-pentolMMP-298.28
FlurandrenolideMMP-263.87
FlurandrenolideMMP-965.36
Ergosterol acetate (B1210297)MMP-2 / MMP-9Moderate

Data sourced from a study on MMP inhibitors from Peltophorum pterocarpum leaves. jabonline.in

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govinformaticsjournals.co.in These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. nih.govnih.gov Notably, certain CA isoforms, such as hCA IX and hCA XII, are overexpressed in tumors, making them targets for anticancer therapies. nih.govinformaticsjournals.co.inmdpi.com

Aromatic and heterocyclic sulfonamides are a well-established class of CA inhibitors. nih.gov Research has expanded to include various derivatives, with a focus on achieving isoform-selective inhibition to minimize off-target effects. mdpi.com

A series of novel sulfonyl semicarbazides were synthesized and evaluated for their inhibitory activity against four human CA isoforms (hCA I, II, IX, and XII). nih.gov The 4-nitro-substituted derivative was identified as the most potent inhibitor against the tumor-associated hCA IX isoform. nih.gov Another study on chromene-based sulfonamides also demonstrated significant inhibitory activity against the tumor-associated isoforms hCA IX and hCA XII. mdpi.com

The following table presents the inhibition constants (Kᵢ) of selected sulfonyl semicarbazide (B1199961) derivatives against various human carbonic anhydrase isoforms:

CompoundSubstitution (R)hCA I Kᵢ (nM)hCA II Kᵢ (nM)hCA IX Kᵢ (nM)hCA XII Kᵢ (nM)
5 H50.214.473.90.63
6 4-CH₃43.86.538.70.79
7 4-F40.15.230.10.69
8 4-Cl35.54.128.50.65
9 4-Br33.93.524.30.59
10 4-NO₂25.63.820.50.61
11 4-Cl-3-NO₂87.171.835.60.72
12 4-OCH₃55.311.278.50.68
13 4-NHCOCH₃65.812.581.30.74
AAZ (1) -25012.125.05.7

Data from a study on novel sulfonyl semicarbazide derivatives as carbonic anhydrase inhibitors. nih.gov

Acetylcholinesterase (AChE) is a key enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). mdpi.commdpi.com Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease, as it increases the concentration of acetylcholine in the brain. mdpi.comnih.gov

Research into AChE inhibitors has explored a wide range of chemical scaffolds. The introduction of a 4-nitrobenzenesulfonyl group has been shown to influence the mode of inhibition of certain compounds. nih.gov For instance, it can shift the inhibition from competitive to noncompetitive. nih.gov

In a study of conformationally constrained choline (B1196258) analogues, enantiomers of a 2,4,4-trimethyl-2-[[(4-nitrophenyl)sulfonoxy]methyl]morpholinium iodide derivative were found to be noncompetitive inhibitors of AChE. nih.gov This highlights the role of the 4-nitrobenzenesulfonyl group in determining the inhibition mechanism. nih.gov Another study on 1,2-naphthoquinone (B1664529) derivatives showed that these compounds could act as AChE inhibitors, with some derivatives exhibiting high inhibitory activity. mdpi.com

The table below shows the inhibitory constants (Kᵢ) and IC₅₀ values for selected AChE inhibitors:

CompoundType of InhibitionKᵢ (µM)Inhibition₅₀µm (%)
(S)-2-(hydroxymethyl)-2,4,4-trimethylmorpholinum iodideReversible Competitive360 ± 30-
(R)-2-(hydroxymethyl)-2,4,4-trimethylmorpholinum iodideReversible Competitive650 ± 90-
(S)-2,4,4-trimethyl-2-[[(4-nitrophenyl)sulfonoxy]methyl]morpholinium iodideNoncompetitive19.0 ± 0.9-
(R)-2,4,4-trimethyl-2-[[(4-nitrophenyl)sulfonoxy]methyl]morpholinium iodideNoncompetitive50 ± 2-
1,4-Naphthoquinone (1)--51
1,2-Naphthoquinone (2)--35
4h (a 1,2-NQ derivative)--85
Donepezil-0.14 ± 0.03-
Compound 4a (ortho chlorine moiety)-0.91 ± 0.045-

Data compiled from studies on choline analogues and naphthoquinone derivatives. mdpi.comnih.govnih.gov

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. mdpi.com It is found in various plants, fungi, and bacteria. In medicine, the inhibition of bacterial urease, particularly from Helicobacter pylori, is a target for treating peptic ulcers and other gastrointestinal issues. mdpi.com

Various classes of compounds have been investigated as urease inhibitors, including urea and thiourea (B124793) derivatives. core.ac.uk The search for novel and potent urease inhibitors is an active area of pharmaceutical research. core.ac.uk

In one study, a series of pyridylpiperazine hybrid derivatives were synthesized and evaluated for their urease inhibitory potential. frontiersin.org Several of these compounds, particularly those with specific substitutions, showed significant inhibitory activity, with some being more potent than the standard inhibitor thiourea. frontiersin.org For example, derivatives with chloro and nitro substitutions at the meta-position of an aryl group demonstrated notable inhibitory effects. frontiersin.org Another study on N′-benzylidene-4-tert-butylbenzohydrazide derivatives also identified compounds with potent urease inhibitory activity, with some being more active than thiourea. mdpi.com

The following table presents the IC₅₀ values for selected urease inhibitors:

CompoundIC₅₀ (µM)
5c (meta-Cl)2.13 ± 0.82
5i (meta-NO₂)2.56 ± 0.55
7g (para-NO₂)6.13 ± 0.40
7b (meta-Cl)6.70 ± 0.37
7i (ortho-CH₃)5.65 ± 0.40
Thiourea (Standard)23.2 ± 11.0
Compound 6 13.33 ± 0.58
Compound 25 19.24 ± 0.94
Thiourea (Standard)21.14 ± 0.425
Compound 3 22.21 ± 0.42
4h (2,5-dichloro)16.13 ± 2.45
4s (2-chloro)18.75 ± 0.85
Thiourea (Standard)21.25 ± 0.15

Data compiled from studies on pyridylpiperazine hybrids, N′-benzylidene-4-tert-butylbenzohydrazides, bis-Schiff bases, and furan (B31954) chalcones. mdpi.comfrontiersin.orgmdpi.comnih.gov

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various hematopoietic cells, particularly B-cells. semanticscholar.orgnih.gov BTK is a validated therapeutic target for B-cell malignancies and has shown promise in the treatment of autoimmune and allergic conditions. nih.govchemrxiv.org

The development of BTK inhibitors is a significant area of research, with both covalent and non-covalent inhibitors being explored. nih.gov Non-covalent inhibitors are of particular interest to overcome potential resistance and side effects associated with covalent inhibitors. nih.gov

Several studies have focused on designing and synthesizing novel BTK inhibitors. A new oxindole-based library of compounds was designed to target BTK, leading to the identification of several potent and selective inhibitors. semanticscholar.org Another study focused on oxindole (B195798) sulfonamide derivatives, which also showed selective cytotoxicity against BTK-expressing cancer cells. chemrxiv.org Furthermore, pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives have been discovered as novel, selective, non-covalent BTK inhibitors with significant potency both in vitro and in vivo. nih.gov

The table below shows the IC₅₀ values and free binding energies of selected BTK inhibitors:

CompoundCell LineIC₅₀ (µM)Free Binding Energy (kcal/mol)TargetIC₅₀ (nM)
9b RAMOS3.04 ± 0.56-11.1--
9f RAMOS--11.1--
9g RAMOS--11.3--
9h RAMOS--10.8--
PID-4 RAMOS2.29 ± 0.52---
PID-19 RAMOS2.64 ± 0.88---
Compound 2 ---BTK7.41
Compound 4 ---BTK11.4

Data compiled from studies on oxindole derivatives and pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives. semanticscholar.orgchemrxiv.orgnih.gov

Antimicrobial Activities

Antibacterial Efficacy

The emergence of antibiotic-resistant bacterial strains, such as methicillin-resistant Staphylococcus aureus (MRSA), necessitates the development of novel antibacterial agents. Derivatives of this compound have been investigated for their efficacy against a range of pathogenic bacteria.

In a study evaluating 1,3,4-oxadiazole (B1194373) derivatives, compounds with a 4-nitrophenyl substituent were tested against MRSA. auctoresonline.org Specifically, derivatives 4a , 4b , and 4c demonstrated promising antimicrobial activity with Minimum Inhibitory Concentration (MIC) values of 62 µg/mL against MRSA. auctoresonline.org Another study focused on thiourea derivatives found that compound TD4 exhibited potent activity against several Gram-positive bacteria, including MRSA (ATCC 43300) with a MIC of 8 µg/mL, vancomycin-intermediate-resistant S. aureus (Mu50) with a MIC of 4 µg/mL, and methicillin-resistant Staphylococcus epidermidis (MRSE) with a MIC of 8 µg/mL. mdpi.com However, TD4 showed no significant activity against Gram-negative bacteria like E. coli and Pseudomonas aeruginosa (MIC > 256 µg/mL). mdpi.com

Squaric amide derivative SA2 also showed potent bactericidal activity against multiple MRSA strains with MIC values ranging from 4–8 µg/mL. mdpi.com It was effective against both drug-susceptible S. aureus and MRSA but had no obvious activity against Gram-negative bacteria such as E. coli, P. aeruginosa, and S. typhimurium. mdpi.com Similarly, calix rsc.orgpyrrole derivatives displayed antibacterial activity against S. aureus and E. coli, with some derivatives showing higher efficacy than the standard antibiotic ampicillin. ekb.eg

Interactive Data Table: Antibacterial Efficacy of this compound and Related Derivatives

Compound Class Derivative Bacterial Strain MIC (µg/mL) Source
1,3,4-Oxadiazole 4a, 4b, 4c MRSA 62 auctoresonline.org
Thiourea TD4 MRSA (ATCC 43300) 8 mdpi.com
Thiourea TD4 MRSE 8 mdpi.com
Thiourea TD4 E. coli >256 mdpi.com
Thiourea TD4 P. aeruginosa >256 mdpi.com
Squaric Amide SA2 MRSA 4-8 mdpi.com
Squaric Amide SA2 E. coli >256 mdpi.com
Squaric Amide SA2 P. aeruginosa >256 mdpi.com

Antifungal Efficacy

Fungal infections, particularly those caused by Candida species, pose a significant threat, especially to immunocompromised individuals. Research into novel antifungal agents has included derivatives containing the nitrophenyl moiety.

A series of matrine-hydroxamic acid derivatives incorporating a benzene (B151609) sulfonamide were synthesized and tested for their antifungal properties. Compound 10g , which features a substituted phenylsulfonyl group, demonstrated exceptional inhibitory activity against Candida albicans with a MIC value of 0.062 mg/mL, significantly lower than the clinical antibiotic fluconazole (B54011) (8.590 mg/mL). rsc.org Another study on 1,4-benzoxazin-3-one derivatives found that some compounds possessed moderate to good activity against various fungal strains. frontiersin.org

The antifungal activity of N-(4-halobenzyl)amides against different Candida species was also evaluated. Compound 16 showed strong bioactivity against C. krusei ATCC 14243 with a MIC of 7.8 µg/mL, which was more potent than fluconazole (MIC = 16 µg/mL). mdpi.com This compound also inhibited other Candida strains, including fluconazole-resistant clinical isolates. mdpi.com Furthermore, 5-aminoimidazole-4-carbohydrazonamide derivatives have been shown to possess strong antifungal activity against both C. albicans and C. krusei. mdpi.com

Interactive Data Table: Antifungal Efficacy of this compound and Related Derivatives

Compound Class Derivative Fungal Strain MIC (µg/mL) Source
Matrine-hydroxamic acid 10g Candida albicans 62 rsc.org
N-(4-Halobenzyl)amide 16 Candida krusei ATCC 14243 7.8 mdpi.com

Antimycobacterial Potential

Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health issue, further complicated by the rise of multidrug-resistant strains. The search for new antitubercular drugs has led to the investigation of various nitrogen-containing heterocyclic compounds.

Phenylalanine-derived imidazolines, synthesized from (4-nitro)benzamidine, were evaluated for their antimycobacterial activities against M. tuberculosis, M. avium, and M. kansasii. cuni.cz Quinoxaline (B1680401) derivatives have also been identified as a promising class of compounds with potential against M. tuberculosis. mdpi.com Specifically, derivatives bearing a nitro group at the C6 position of the quinoxaline moiety showed significant antimycobacterial activity, with some compounds having MIC90 values below 3 µM. mdpi.com

In the pursuit of new treatments, a series of 1,4-benzoxazin-2-one derivatives were designed and synthesized, showing potent antimycobacterial activity with MIC values between 2 and 8 μg/mL against several drug-resistant strains of M. tuberculosis. researchgate.net Thiazolidin-4-one derivatives have also emerged as a versatile class of compounds with significant potential, demonstrating potent activity against drug-sensitive, multidrug-resistant, and extensively drug-resistant M. tuberculosis strains. mdpi.com

Interactive Data Table: Antimycobacterial Efficacy of this compound and Related Derivatives

Compound Class Bacterial Strain MIC (µg/mL) Source
Phenylalanine-derived imidazolines M. tuberculosis, M. avium, M. kansasii - cuni.cz
Quinoxaline derivatives (with NO2 group) M. tuberculosis < 2.1 (µM) mdpi.com
1,4-Benzoxazin-2-one derivatives Drug-resistant M. tuberculosis 2 - 8 researchgate.net

Anti-parasitic Activity

Leishmaniasis, a parasitic disease caused by Leishmania protozoa, requires the development of new and more effective treatments. Amidine derivatives have historically been a cornerstone of anti-parasitic drug discovery.

Chalcone (B49325) derivatives containing a nitro group at position 4 of ring B have been shown to inhibit Leishmania infantum arginase (LiARG), an enzyme crucial for parasite survival. frontiersin.org The presence of this nitro group was correlated with strong antileishmanial activity and selectivity. frontiersin.org In another study, a series of 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazoles with piperazinyl-linked benzamidine (B55565) substituents were evaluated against Leishmania major promastigotes. A derivative with an n-propyl moiety (compound 87 ) exhibited an IC50 of 0.08 µmol/L. scielo.br

Thiourea derivatives have also been designed and screened for their antileishmanial activity. Compounds 4g , 20a , and 20b demonstrated significant in vitro potency against L. major, L. tropica, and L. donovani promastigotes with IC50 values in the low submicromolar range. rsc.org

Interactive Data Table: Anti-parasitic Efficacy of this compound and Related Derivatives

Compound Class Derivative Parasite Strain IC50 (µM) Source
Chalcone LC32 Leishmania infantum promastigotes 74.1 ± 10.9 frontiersin.org
Chalcone LC39 Leishmania infantum promastigotes 398.0 ± 44.2 frontiersin.org
Chalcone LC41 Leishmania infantum promastigotes 319.1 ± 14.3 frontiersin.org
5-(5-nitrofuran-2-yl)-1,3,4-thiadiazole Compound 87 Leishmania major promastigotes 0.08 scielo.br

Anticancer and Cytotoxic Effects

The search for novel anticancer agents is a continuous effort in medicinal chemistry, and various heterocyclic compounds, including those related to this compound, have been evaluated for their cytotoxic effects against cancer cell lines.

Derivatives of 1,2,4-oxadiazole (B8745197), which can be synthesized from amidoximes, have shown significant anticancer activity. One such derivative, 5-(Dichloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole , has demonstrated cytotoxic effects against various cancer cell lines. A series of nicotinamide-based diamides were synthesized and evaluated for their cytotoxic activities against human lung cancer cell lines (NCI-H460, A549, and NCI-H1975). Compound 4d from this series showed potent inhibitory activity against the NCI-H460 cell line with an IC50 value of 4.07 ± 1.30 μg/mL and exhibited good selective cytotoxicity when compared to normal cells. nih.gov

In a study of 1,4-dihydropyridine (B1200194) derivatives, compounds were tested against MCF-7 (breast cancer), LS180 (colon cancer), and MOLT-4 (leukemia) cell lines. nih.gov Thiazole-substituted derivatives were found to be the most potent, with compound 7a showing an IC50 of 17.4 ± 2.0 µM against MOLT-4 cells. nih.gov

Interactive Data Table: Anticancer and Cytotoxic Effects of this compound and Related Derivatives

Compound Class Derivative Cancer Cell Line IC50 (µg/mL) Source
Nicotinamide-based diamide 4d NCI-H460 (Lung) 4.07 ± 1.30 nih.gov
Nicotinamide-based diamide 4d A549 (Lung) 13.09 ± 2.45 nih.gov
Nicotinamide-based diamide 4d NCI-H1975 (Lung) 12.82 ± 1.59 nih.gov
1,4-Dihydropyridine 7a MOLT-4 (Leukemia) 17.4 ± 2.0 (µM) nih.gov
1,4-Dihydropyridine 7d MCF-7 (Breast) 28.5 ± 3.5 (µM) nih.gov

Induction of Apoptosis in Cancer Cell Lines (e.g., MCF-7, MEL-8)

Derivatives of this compound have demonstrated the ability to induce apoptosis, or programmed cell death, in various cancer cell lines. This is a critical area of research, as the induction of apoptosis is a primary mechanism of many chemotherapeutic agents. nih.gov

Research has shown that certain imidazolidin-4-one (B167674) derivatives can trigger apoptosis in colorectal cancer cell lines, such as HCT116 and SW620, through the generation of reactive oxygen species (ROS). mdpi.com Similarly, novel benzothiazole (B30560) derivatives have been found to be highly cytotoxic to glioblastoma (U87) and cervix cancer (HeLa) cells, inducing classic apoptotic symptoms like DNA fragmentation and nuclear condensation. nih.gov The mechanism in these cases involves the suppression of the PI3K/AKT signaling pathway. nih.gov

In the context of breast cancer, specifically the MDA-MB-231 cell line, a naproxen (B1676952) derivative was observed to cause growth inhibition by inducing an early apoptotic event and subsequent activation of caspases 3 and 9. d-nb.info Furthermore, 3,4-dihydropyrimidin-2(1H)-one (or thione) derivatives have shown antitumor activity against MCF-7 and MDA-MB-231 breast cancer cells by inducing apoptosis. mit.edu

Studies on quinazolinone derivatives have also revealed their potential to induce apoptosis in breast cancer (MCF-7) and lung adenocarcinoma (A549) cell lines. ajms.iq In hepatocellular carcinoma, 2-thioxoimadazolidin-4-one derivatives have exhibited cytotoxic effects against HepG2 cells, with one compound inducing apoptosis at a rate 19.35 times higher than the control. mdpi.com

The table below summarizes the apoptotic effects of various derivatives on different cancer cell lines.

Derivative ClassCancer Cell Line(s)Key Apoptotic Mechanisms
Imidazolidin-4-oneHCT116, SW620ROS-dependent mitochondrial pathway apoptosis mdpi.com
BenzothiazoleU87, HeLaSuppression of PI3K/AKT signaling pathway nih.gov
NaproxenMDA-MB-231Early induction of apoptosis, activation of caspases 3 and 9 d-nb.info
3,4-Dihydropyrimidin-2(1H)-oneMCF-7, MDA-MB-231Induction of apoptosis mit.edu
QuinazolinoneMCF-7, A549Induction of apoptosis ajms.iq
2-Thioxoimadazolidin-4-oneHepG2Apoptosis induction, upregulation of pro-apoptotic genes mdpi.com

Interference with Cell Cycle Progression and DNA Damage

Beyond inducing apoptosis, derivatives of this compound can interfere with the cell cycle and cause DNA damage, further contributing to their anticancer potential.

For instance, certain benzo[f]indole-4,9-dione derivatives have been shown to cause DNA damage, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in MDA-MB 231 breast cancer cells. mdpi.com This arrest is a critical checkpoint that prevents cells with damaged DNA from entering mitosis. mdpi.com Similarly, a 2-thioxoimadazolidin-4-one derivative was found to inhibit the progression of the HepG2 cancer cell cycle by inducing arrest in the G2/M phase. mdpi.com

Research on cyanopyrimidine derivatives indicates they can restrict the cell cycle by causing G0 phase apoptosis and can also induce cell cycle arrest in the G1/S or G2/M and S-phases in MCF-7 cells. nih.gov Some pyrimidine-bearing compounds act by inhibiting cyclin-dependent kinases (CDKs) and myeloid cell leukemia 1 (Mcl-1), which play roles in cell cycle regulation. nih.gov

The interaction of these derivatives with DNA is a key aspect of their mechanism. Bis-benzimidazole derivatives, for example, can bind to the minor groove of DNA, particularly at GC base pairs, leading to irreversible inhibition of proliferation in MDA-MB-231 human breast cancer cells. nih.gov This binding can alter DNA conformation and inhibit the function of DNA-binding proteins like topoisomerases and polymerases. nih.gov Some benzimidazole (B57391) derivatives have demonstrated the ability to inhibit DNA topoisomerase I enzymatic activities. nih.gov

Furthermore, studies using the Alkaline Comet Assay have shown that certain dimethylated thiosemicarbazone metal complexes can induce DNA damage in U937 leukemia cells after just one hour of treatment. mdpi.com Oxidative damage to DNA, caused by reactive by-products of normal metabolism, is a known contributor to cellular aging and disease. nih.gov The repair of DNA damage is a crucial cellular process, and inhibitors of enzymes like tyrosyl-DNA phosphodiesterase 1 (TDP1) can enhance the effects of DNA-damaging anticancer drugs. mdpi.com

Derivative ClassEffect on Cell CycleMechanism of DNA Damage/Interaction
Benzo[f]indole-4,9-dioneG2/M phase arrest in MDA-MB 231 cells mdpi.comInduction of DNA damage mdpi.com
2-Thioxoimadazolidin-4-oneG2/M phase arrest in HepG2 cells mdpi.comNot specified
CyanopyrimidineG0 apoptosis, G1/S or G2/M and S-phase arrest in MCF-7 cells nih.govInteraction with DNA nucleotides nih.gov
Bis-benzimidazoleInhibition of proliferation in MDA-MB-231 cells nih.govMinor groove binding at GC base pairs nih.gov
Dimethylated thiosemicarbazone metal complexesNot specifiedInduction of DNA breaks mdpi.com

Anti-inflammatory Properties

Several derivatives related to the this compound scaffold have demonstrated significant anti-inflammatory properties. Inflammation is a key physiological process that, when deregulated, can contribute to various pathological conditions. ekb.eg

One study on 1,4-dihydropyridine derivatives identified a compound that exhibited potent anti-inflammatory effects both in vitro and in vivo. nih.gov This compound was shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines, while increasing the phagocytic activity of macrophages and the secretion of the anti-inflammatory mediator IL-10. nih.gov In an acute lung injury model in mice, it also reduced levels of NO, myeloperoxidase activity, leukocyte migration, and pro-inflammatory cytokines like TNF-α and IL-6. nih.gov

Benzimidazole derivatives have also been investigated as selective cyclooxygenase-2 (COX-2) inhibitors, a key target for anti-inflammatory drugs. ekb.eg Several novel benzimidazole derivatives showed promising in vitro COX-2 inhibition and significant in vivo anti-inflammatory activity in a carrageenan-induced paw edema model. ekb.eg Similarly, some 1,2,4-triazole (B32235) derivatives have been identified as potent and selective COX-2 inhibitors. mdpi.com

Quinazoline (B50416) derivatives have also been synthesized and screened for their anti-inflammatory properties. japsonline.comfabad.org.tr Certain substitutions on the quinazoline ring were found to be essential for their anti-inflammatory activity, with some compounds showing good activity in the carrageenan-induced paw edema model. japsonline.comfabad.org.tr

Derivative ClassKey Anti-inflammatory MechanismsIn Vivo Model
1,4-DihydropyridineInhibition of NO and pro-inflammatory cytokines, increased IL-10 nih.govAcute lung injury in mice nih.gov
BenzimidazoleSelective COX-2 inhibition ekb.egCarrageenan-induced paw edema in rats ekb.eg
1,2,4-TriazoleSelective COX-2 inhibition mdpi.comCarrageenan-induced paw edema in mice mdpi.com
QuinazolineNot fully elucidatedCarrageenan-induced paw edema in rats japsonline.comfabad.org.tr

Neuropharmacological Aspects

Derivatives of this compound have also been explored for their potential in neuropharmacology, with activities related to neurokinin antagonism and other neurotropic effects.

Neurokinin-2 Antagonism

Neurokinin-2 (NK2) receptor antagonists are of interest for their potential therapeutic applications. Research has identified non-peptide antagonists of the NK2 receptor, such as GR 159897, which is a highly potent and selective antagonist with the ability to penetrate the brain. medchemexpress.com Such compounds have shown anxiolytic-like and anti-tumor effects. medchemexpress.com The development of selective NK2 receptor antagonists like nepadutant (B65270) has been investigated for conditions like inflammatory bowel disease, where they have been shown to suppress the responses of colonic afferent neurons to noxious stimuli. nih.gov Studies in animal models of anxiety have also shown that selective NK2 receptor antagonists can display anti-anxiety-like activity. chez-alice.fr

Neurotropic Activities

Beyond specific receptor antagonism, some compounds with structural similarities to this compound derivatives have demonstrated broader neurotropic activities. mdpi.com For example, newly synthesized amantadine (B194251) derivatives have been shown to possess neurobiological activity, including improved neuromuscular performance and enhanced spatial memory and learning processes in rodents. farmaciajournal.com Other research has focused on the synthesis and neuropharmacological screening of quinoxalinone derivatives for effects such as analgesia, sedation, and anticonvulsant activity. ajol.info

Applications in Specific Therapeutic Areas

The diverse biological activities of this compound derivatives suggest their potential application in various therapeutic areas. The anticancer properties, including the induction of apoptosis and interference with the cell cycle, make them promising candidates for further investigation in oncology. nih.govmdpi.comd-nb.infomit.eduajms.iqmdpi.commdpi.com Their anti-inflammatory effects, particularly through the inhibition of COX-2 and modulation of inflammatory mediators, indicate potential for treating inflammatory disorders. ekb.egnih.govmdpi.comjapsonline.comfabad.org.tr The neuropharmacological activities, especially as NK2 receptor antagonists, suggest possible applications in treating anxiety and other neurological conditions. medchemexpress.comnih.govchez-alice.fr

Treatment of Cancer

Derivatives of this compound are being explored for their potential as anticancer agents. Research has focused on synthesizing and evaluating new molecules that incorporate the nitrobenzamide or related structures to determine their efficacy against various cancer cell lines.

One area of investigation involves 4-substituted-3-nitrobenzamide derivatives. A series of these compounds were synthesized and tested for their in vitro anti-tumor activities against human colon cancer (HCT-116), melanoma (MDA-MB435), and leukemia (HL-60) cell lines. huji.ac.il The results indicated that many of the synthesized compounds demonstrated significant anti-tumor activity. huji.ac.il Notably, compound 4a was identified as having the most potent inhibitory effects across the three tested cell lines. huji.ac.il Other compounds, such as 4g and 4l-4n , also showed powerful inhibitory activity against the MDA-MB435 and HL-60 cell lines. huji.ac.il

CompoundCancer Cell LineActivity (GI₅₀ µmol/L)Reference
4aHCT-1161.904 huji.ac.il
MDA-MB4352.111
HL-602.001
4gMDA-MB4351.008 huji.ac.il
HL-601.993
4lMDA-MB4353.586 huji.ac.il
HL-603.778
4mMDA-MB4352.551 huji.ac.il
HL-602.997
4nMDA-MB4351.872 huji.ac.il
HL-602.116

Additionally, this compound serves as a key intermediate in the synthesis of other heterocyclic compounds with therapeutic potential. For instance, N'-hydroxy-4-nitrobenzamidine, derived from 4-nitrobenzonitrile (B1214597), is a precursor for creating 1,2,4-oxadiazole derivatives. lookchem.com These oxadiazoles (B1248032) have been investigated for a range of medicinal applications, including cancer research. lookchem.comnih.gov

Inflammatory Conditions Management

The scaffold of this compound is also utilized in the development of anti-inflammatory agents. Derivatives are often designed to inhibit key enzymes and mediators involved in the inflammatory cascade.

Research into nitrobenzamide derivatives has shown potential for managing inflammation. For example, derivatives of 2-nitrobenzamide, a structural isomer of 4-nitrobenzamide (B147303), have been demonstrated to inhibit pro-inflammatory mediators in murine macrophages. mdpi.com In vitro studies revealed that these compounds could suppress the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β) by up to 70% at a concentration of 50 μM. mdpi.com Molecular docking studies further suggested that these compounds have a binding affinity for cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), positioning them as potential candidates for non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com

Compound ClassMediator InhibitedInhibitionConcentrationReference
Nitrobenzamide derivativesNitric Oxide (NO)Up to 70%50 µM mdpi.com
Tumor Necrosis Factor-alpha (TNF-α)
Interleukin-1β (IL-1β)

Furthermore, as mentioned previously, this compound is a precursor to 1,2,4-oxadiazole heterocycles. lookchem.com Certain derivatives of 1,2,4-oxadiazole have been evaluated for their anti-inflammatory effects. In one study using a carrageenan-induced paw edema model in rats, four different 1,2,4-oxadiazole derivatives demonstrated notable inhibition of inflammation, recorded at 37%, 40.9%, 42.5%, and 37.0%. lookchem.com This highlights an indirect but significant application of this compound in the search for new anti-inflammatory drugs.

Drug Development for Malaria

The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarial agents. nih.gov Benzamidine derivatives, including those related to the this compound structure, have been identified as a promising class of compounds in this area.

A key strategy has been the design of "reverse-benzamidine" derivatives. mdpi.com This research has explored the structure-activity relationship of bis-N-alkylamidines and found that the basicity of these compounds, rather than their lipophilicity, has a direct impact on their antimalarial potency against Plasmodium falciparum. mdpi.com The design and synthesis of these novel reverse-benzamidine agents represent a targeted approach to developing new treatments. lookchem.commdpi.com

Additionally, docking and database screening studies have identified nitro-benzamidine as a potential inhibitor of Plasmodium falciparum dihydrofolate reductase (DHFR), a crucial enzyme for the parasite's survival. huji.ac.il Another related area of research involves nitrobenzoxadiazole derivatives, such as NBDHEX , which has shown activity against all blood stages of P. falciparum. nih.govnih.gov Notably, NBDHEX was four times more potent against the transmissible gametocyte stages than the pathogenic asexual stages, and its activity was shown to block parasite transmission in mosquito infection experiments. nih.govnih.gov

Compound/Derivative ClassTarget/ActivityKey FindingReference
Reverse-benzamidine derivativesAntimalarial potency against P. falciparumBasicity of the compound directly influences antimalarial activity. mdpi.com
Nitro-benzamidineInhibitor of P. falciparum dihydrofolate reductase (DHFR)Identified as a potential inhibitor through docking studies. huji.ac.il
NBDHEX (a nitrobenzoxadiazole derivative)Inhibition of P. falciparum blood and gametocyte stages4-fold higher potency against gametocytes; blocks parasite transmission. nih.govnih.gov

Computational and Theoretical Studies on 4 Nitrobenzamidine

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein. arxiv.org This method is instrumental in structure-based drug design, helping to screen potential drugs and optimize lead compounds. d-nb.info The process involves generating various binding poses of the ligand within the receptor's active site and then using a scoring function to assess the strength of the interaction, often in terms of binding affinity. arxiv.org

Prediction of Binding Modes and Interactions with Biological Targets

Molecular docking simulations are crucial for predicting how 4-Nitrobenzamidine and its derivatives interact with biological macromolecules, providing a basis for understanding their potential pharmacological activity. Although specific docking studies on this compound are not extensively detailed in the provided context, research on structurally related nitro-substituted benzamide (B126) derivatives illustrates the predictive power of this approach. These studies reveal that the nitrobenzamide scaffold can form key interactions within the active sites of various enzymes.

For instance, docking studies on nitro-substituted benzamide derivatives as anti-inflammatory agents have been performed against inducible nitric oxide synthase (iNOS). researchgate.netnih.gov These simulations showed that compounds with an optimal number and orientation of nitro groups bind efficiently to the enzyme. researchgate.netnih.gov Similarly, derivatives of 2-chloro-4-nitrobenzamide have been docked into the active sites of α-glucosidase and α-amylase to evaluate their potential as antidiabetic agents. nih.gov The simulations predicted key binding interactions, such as hydrogen bonds with specific amino acid residues like Glu:276 and Phe:298 in the α-glucosidase active site. nih.gov These interactions are fundamental to the stability of the ligand-protein complex and are predictive of the compound's inhibitory potential. nih.gov

The binding modes are typically stabilized by a combination of forces, including hydrogen bonding, hydrophobic interactions, and electrostatic forces. nih.gov By identifying the key amino acid residues involved in these interactions, researchers can rationalize the structure-activity relationships (SAR) and guide the design of more potent and selective inhibitors. nih.govugr.es

Table 1: Predicted Interactions for Nitrobenzamide Derivatives with Biological Targets

This interactive table summarizes the types of interactions and key amino acid residues identified in molecular docking studies of compounds structurally related to this compound.

Derivative ClassBiological TargetKey Interacting ResiduesPredicted Interaction Types
Nitro-substituted benzamidesiNOSNot SpecifiedHydrogen Bonding, Efficient Binding
2-chloro-4-nitrobenzamide derivativesα-GlucosidaseGlu:276, Phe:298Hydrogen Bonding, Hydrophobic
2-chloro-4-nitrobenzamide derivativesα-AmylaseNot SpecifiedHydrogen Bonding, Electrostatic

Conformational Analysis of Ligand-Protein Complexes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.com In the context of ligand-protein complexes, this analysis, often performed using molecular dynamics (MD) simulations, is vital for assessing the stability of the predicted binding pose. nih.govnih.gov An MD simulation tracks the movements of atoms over time, providing insights into the flexibility of both the ligand and the protein and the persistence of their interactions. biorxiv.org

A key metric used in this analysis is the Root Mean Square Deviation (RMSD). nih.gov The RMSD of the ligand-protein complex is calculated over the simulation time to measure the average deviation from an initial reference structure. biorxiv.org A stable, low, and converging RMSD value suggests that the ligand remains securely bound in its predicted pose and that the complex does not undergo significant, destabilizing conformational changes. nih.gov This is a desirable characteristic for a potential drug candidate. nih.gov For example, MD simulations performed on the most active 2-chloro-4-nitrobenzamide derivative against α-glucosidase showed a stable RMSD, validating the docking results and confirming the stability of the complex. nih.gov

This analysis helps differentiate between transient, non-optimal binding and a stable, energetically favorable conformation, which is more likely to correspond to a biologically active state. nih.govnih.gov

Table 2: Illustrative RMSD Data for Ligand-Protein Complex Stability

This table provides an example of how RMSD data from a molecular dynamics simulation might be presented to show the stability of a ligand within a protein's binding site.

Simulation Time (ns)RMSD (Å) of LigandInterpretation
00.0Initial docked pose (reference)
101.2Initial fluctuation as the complex equilibrates
201.5Continued equilibration
301.4Fluctuation around a stable mean
401.6Fluctuation around a stable mean
501.5Convergence to a stable conformation

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is a widely used tool in computational chemistry for calculating a molecule's geometric and electronic properties. wikipedia.orgmdpi.com DFT calculations can determine the most stable three-dimensional structure (geometry optimization), electronic energies, and a variety of other molecular properties that govern chemical reactivity and stability. mdpi.com

Structure Optimization and Electronic Energy Determination

A fundamental application of DFT is the geometry optimization of a molecule to find its lowest energy conformation. orientjchem.org This process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached, which ideally corresponds to a stable structure. orientjchem.orgd-nb.info The absence of imaginary vibrational frequencies in the final calculation confirms that the structure is a true energy minimum. d-nb.info For molecules like this compound, DFT calculations using functionals such as B3LYP with basis sets like 6-311++G(d,p) can provide highly accurate optimized structural parameters, including bond lengths and bond angles. researchgate.net

Upon successful optimization, the calculation also yields the total electronic energy of the molecule. liverpool.ac.uk This energy is a key indicator of the molecule's thermodynamic stability. Comparing the energies of different isomers or conformers allows for the identification of the most stable form. aps.org

Table 3: Representative DFT Optimized Structural Parameters

This table shows example data for optimized geometric parameters for 4-nitroaniline (B120555), a molecule structurally similar to this compound, as determined by DFT calculations. researchgate.net

ParameterBond/AngleCalculated Value (B3LYP)
Bond LengthC-NO21.46 Å
Bond LengthN-O (nitro)1.24 Å
Bond AngleO-N-O (nitro)124.5°
Total Energy-Specific value (e.g., in Hartrees)

Thermodynamic Properties and Reaction Pathways

DFT calculations are also employed to compute key thermodynamic properties of molecules at different temperatures. arxiv.orgmdpi.com These properties, including enthalpy (H), entropy (S), and Gibbs free energy (G), are derived from the vibrational frequencies calculated for the optimized molecular structure. mdpi.comcsic.es

The change in Gibbs free energy (ΔG) is particularly important as it determines the spontaneity of a chemical reaction. csic.es By calculating the thermodynamic properties of reactants, transition states, and products, DFT can be used to map out entire reaction pathways. arxiv.org This allows researchers to determine activation energies and predict reaction kinetics, providing critical insights into reaction mechanisms. csic.es For a molecule like this compound, these calculations could be used to predict its stability under various conditions or its potential to participate in metabolic reactions.

Table 4: Example of Calculated Thermodynamic Properties

This table illustrates the typical thermodynamic data that can be obtained from DFT calculations for a molecule at a standard temperature (298.15 K). mdpi.com

Thermodynamic PropertySymbolExample ValueUnit
EnthalpyH-kcal/mol
EntropyS-cal/mol·K
Gibbs Free EnergyG-kcal/mol
Heat CapacityCv-cal/mol·K

HOMO-LUMO Energy Gap Analysis for Stability Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. physchemres.org The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ajchem-a.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. researchgate.netirjweb.com

A large HOMO-LUMO gap suggests high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that a molecule is more reactive and less stable. physchemres.org This analysis is valuable for understanding the potential for charge transfer within the molecule or with other molecules. researchgate.net DFT calculations are a standard method for computing these orbital energies. physchemres.orgirjweb.com For example, the HOMO-LUMO gap for the related compound 4-nitroaniline was calculated to be 4.24 eV using DFT (B3LYP method). researchgate.net This value provides an estimate for the electronic stability of molecules containing the nitroaniline scaffold.

Table 5: Frontier Orbital Energies and HOMO-LUMO Gap

This table presents representative data from DFT calculations for frontier orbital energies and the resulting energy gap, using 4-nitroaniline as an example. researchgate.net

MoleculeHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)
4-Nitroaniline-6.52-2.284.24

Noncovalent Interactions in Cocrystals

The formation of cocrystals, which are multi-component crystalline solids, is governed by noncovalent interactions between an active pharmaceutical ingredient (API) and a coformer. nih.govturkjps.org These interactions, which include hydrogen bonding, van der Waals forces, and π-π interactions, can alter the physicochemical properties of the parent compound without changing its chemical identity. nih.gov In the context of this compound, its functional groups—the amidine group, the nitro group, and the phenyl ring—are all capable of participating in significant noncovalent interactions.

The amidine group is a strong hydrogen bond donor, while the nitro group's oxygen atoms are effective hydrogen bond acceptors. This creates a high potential for forming robust hydrogen-bonded networks, which are often the primary driving force in cocrystal formation. farmaciajournal.com Additionally, the aromatic phenyl ring can engage in π-π stacking interactions with other aromatic coformers.

Computational methods, particularly Density Functional Theory (DFT), are employed to understand the energetics and nature of these interactions. For instance, in a study of cocrystals involving the structurally similar 3-nitrobenzamide, DFT calculations were used to illustrate the energetic stabilization of the cocrystal forms. nih.gov The analysis, supported by a noncovalent interactions index, revealed that both intralayer hydrogen bonds and van der Waals forces were key contributors to the stability of the crystal structure. nih.gov Similar computational approaches for this compound would involve mapping its molecular electrostatic potential to identify regions of positive and negative potential, thereby predicting favorable sites for intermolecular bonding with potential coformers.

Table 1: Potential Noncovalent Interactions for this compound in Cocrystals

Functional Group on this compoundPotential Interaction TypeInteracting Partner (Coformer)
Amidine (-C(=NH)NH₂)Hydrogen Bond DonorGroups with acceptor atoms (e.g., C=O, -OH, -N=)
Nitro (-NO₂)Hydrogen Bond AcceptorGroups with donor atoms (e.g., -OH, -NH₂)
Phenyl Ringπ-π StackingOther aromatic rings
Phenyl Ringvan der Waals ForcesAliphatic or aromatic groups

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system, MD simulations provide a dynamic perspective on molecular behavior, which is crucial for understanding protein-ligand interactions, conformational changes, and binding stability. chemrxiv.orgresearchgate.net These simulations introduce a vital temporal dimension that is more reflective of actual biological processes than static models. chemrxiv.org

When a ligand like this compound binds to a protein, the resulting complex is not static. MD simulations are essential for exploring the dynamic nature of these interactions. nih.gov Simulations can be used to refine docked poses, predict binding affinities, and elucidate the specific conformational changes that occur within the protein or ligand upon binding. nih.govuzh.ch

A typical MD simulation protocol for a this compound-protein complex would involve:

System Setup : The initial coordinates of the complex, often obtained from docking or X-ray crystallography, are placed in a simulation box filled with explicit solvent molecules (e.g., water) and ions to mimic physiological conditions. mdpi.com

Parameterization : A force field (e.g., AMBER, CHARMM, GROMOS) is assigned to describe the potential energy of the system. researchgate.netuzh.ch This includes parameters for bonds, angles, dihedrals, and non-bonded interactions for both the protein and the ligand.

Simulation : The simulation is run for a specific duration, typically ranging from nanoseconds to microseconds, allowing the complex to explore its conformational space. mdpi.com

Analysis : The resulting trajectory is analyzed to understand the dynamic behavior.

Key metrics analyzed from the MD trajectory include:

Root-Mean-Square Fluctuation (RMSF) : To identify which parts of the protein are flexible or rigid. High fluctuations in the binding site residues might indicate instability, while flexibility in other regions could be related to the protein's function. mdpi.com

Hydrogen Bond Analysis : To monitor the formation and breakage of hydrogen bonds between the ligand and protein, revealing key interactions for binding affinity.

Interaction Energy Calculation : To quantify the binding energy between the protein and the ligand.

For example, MD simulations of the related compound benzamidine (B55565) with its target, the serine protease trypsin, have shown that the protein can exist in different metastable structures that possess varying binding affinities. uzh.ch Such simulations revealed significant conformational changes in the protein upon ligand binding, a phenomenon that cannot be described by a simple static model. uzh.ch A similar approach for this compound would provide critical insights into its mechanism of action and the stability of its interaction with a given biological target.

Structure-Activity Relationship (SAR) Rationalization through Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. researchgate.net Computational methods are invaluable for rationalizing SAR by identifying the chemical properties (the pharmacophore) required for optimal biological action. researchgate.net

For this compound, computational SAR analysis would focus on how its specific structural features contribute to its activity. The analysis involves correlating variations in the structure of a series of related compounds with changes in their measured biological effect. researchgate.net Key features of this compound for such an analysis include:

The Benzamidine Moiety : This group is a known pharmacophore for interacting with serine proteases, where it mimics the guanidinium (B1211019) group of arginine.

The Para-Nitro Group : As a strong electron-withdrawing group, the nitro group at the para position significantly alters the electronic properties of the phenyl ring and the pKa of the amidine group. Computational methods like Quantum Mechanics (QM) can precisely calculate the effect of this substituent on the molecule's electrostatic potential and orbital energies.

The Aromatic Ring : Provides a scaffold and can participate in hydrophobic or π-π stacking interactions within the binding pocket.

By building computational models (e.g., 3D-QSAR), researchers can create a mathematical relationship between these structural descriptors and biological activity. researchgate.net For instance, a computational study could rationalize why a nitro group at the para position leads to higher or lower activity compared to other substituents (e.g., chloro, methyl) or substitution at the meta or ortho positions. This analysis helps explain experimental observations and guides the design of new analogs with improved potency. nih.govresearchgate.net

Prediction of Physical and Chemical Properties for Design Optimization

The optimization of a lead compound in drug discovery requires tuning its physical and chemical properties to achieve a desirable profile. nih.gov Computational tools can predict these properties in silico, saving significant time and resources compared to experimental screening. rsc.org For this compound, a range of properties can be predicted to guide its potential optimization.

Table 2: Computed Physical and Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₇N₃O₂PubChem
Molecular Weight165.15 g/mol nih.gov
IUPAC Name4-nitrobenzenecarboximidamide nih.gov
XLogP31.2 nih.gov
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count3PubChem
Rotatable Bond Count2PubChem

Beyond these basic descriptors, more advanced computational models are used for design optimization:

Solubility Prediction : Models like COSMO-RS (COnductor-like Screening MOdel for Realistic Solvents) use quantum chemical calculations to predict the solubility of a compound in different solvents, which is a critical parameter for drug development. rsc.orgbiotech-asia.org

pKa Prediction : The pKa of the basic amidine group is crucial for its ionization state at physiological pH, which affects its binding to targets and its ADME properties. Computational methods can predict pKa values, helping to tune the basicity of amine centers by introducing different substituents. nih.gov

Stability Prediction : Computational models can assess the thermodynamic stability of different potential drug forms, such as cocrystals, by calculating their crystal lattice energy. biotech-asia.org

Machine Learning Models : By training on large datasets of molecules with known properties, machine learning (ML) algorithms can predict a wide range of physical and chemical properties for new compounds like this compound, including melting point, boiling point, and vapor pressure. arxiv.org

These predictive tools allow for the virtual screening of novel derivatives of this compound, enabling chemists to prioritize the synthesis of compounds with the most promising combination of properties for a specific therapeutic goal.

Analytical Methodologies for 4 Nitrobenzamidine and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of 4-Nitrobenzamidine, offering non-destructive and highly detailed molecular-level information. Techniques such as NMR, IR, UV-Vis, and Mass Spectrometry are routinely employed to confirm the identity and structure of the synthesized compounds.

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound derivatives in solution. Both ¹H and ¹³C NMR provide unique insights into the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR: The proton NMR spectrum of a this compound derivative typically shows distinct signals corresponding to the aromatic protons. Due to the para-substitution pattern, the protons on the benzene (B151609) ring appear as two sets of doublets. The strong electron-withdrawing effect of the nitro group deshields the adjacent protons, causing them to resonate at a lower field (higher ppm value) compared to the protons adjacent to the amidine group. In a derivative where this compound hydrochloride was used as a reactant, the resulting product's ¹H NMR spectrum in CDCl₃ showed two distinct doublets for the 4-nitrophenyl moiety at approximately 8.61 ppm and 8.33 ppm, both with a coupling constant (J) of 8.8 Hz. rsc.org The protons of the amidine group itself (NH and NH₂) are exchangeable and may appear as broad singlets, with their chemical shift being highly dependent on the solvent, concentration, and temperature.

¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. For a this compound derivative, the spectrum will show characteristic signals for the aromatic carbons. The carbon atom bonded to the nitro group (C-NO₂) is typically found at a high chemical shift (around 149 ppm), while the carbon bonded to the amidine group (C-C(N)NH₂) appears at a lower field (around 139 ppm). rsc.org The remaining aromatic carbons also show distinct signals. rsc.org The carbon atom of the amidine functional group itself is also identifiable in the spectrum.

The following table summarizes representative NMR data for the 4-nitrophenyl group in a derivative of this compound.

Nucleus Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz Assignment Reference
¹H~ 8.61Doublet8.8Aromatic CH rsc.org
¹H~ 8.33Doublet8.8Aromatic CH rsc.org
¹³C~ 149.1Singlet-C-NO₂ rsc.org
¹³C~ 139.3Singlet-C-Amidine rsc.org
¹³C~ 129.9Singlet-Aromatic CH rsc.org
¹³C~ 124.0Singlet-Aromatic CH rsc.org

The most prominent peaks are expected for the nitro group (NO₂), which exhibits two strong stretching vibrations: an asymmetric stretch typically around 1520-1530 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹. The amidine group (C(=NH)NH₂) would show N-H stretching vibrations in the region of 3100-3500 cm⁻¹. Aromatic C-H stretching is observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring appear in the 1400-1600 cm⁻¹ region.

The table below lists the expected characteristic IR absorption bands for this compound, with reference to similar compounds.

Vibrational Mode Expected Wavenumber (cm⁻¹) Functional Group Reference
Asymmetric NO₂ Stretch~1530Nitro (-NO₂) nist.gov
Symmetric NO₂ Stretch~1350Nitro (-NO₂) nist.gov
N-H Stretch3100 - 3500Amidine (-C(NH)NH₂)
C=N Stretch1640 - 1690Amidine (-C(NH)NH₂)
Aromatic C-H Stretch>3000Aromatic Ring nist.gov
Aromatic C=C Stretch1400 - 1600Aromatic Ring nist.gov

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems and chromophores. The 4-nitrophenyl group in this compound acts as a strong chromophore. Compounds containing this moiety, such as 4-nitroaniline (B120555) and 4-nitrobenzaldehyde, exhibit a well-defined, strong absorption peak in the UV region. researchgate.netnist.gov For example, 4-nitroaniline displays a distinct absorption maximum at approximately 380 nm. researchgate.net It is expected that this compound will also show a characteristic absorption maximum in a similar range due to the π → π* transitions within the conjugated system of the nitro-substituted benzene ring.

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would confirm its elemental composition. The calculated monoisotopic mass of this compound (C₇H₇N₃O₂) is 165.053826475 Da. nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 165. The fragmentation pattern would likely involve the loss of the nitro group (-NO₂, 46 Da) and characteristic cleavages of the amidine functional group. nist.gov

Key mass spectrometry data for this compound is presented in the table below.

Parameter Value Technique Reference
Molecular FormulaC₇H₇N₃O₂- nih.gov
Molecular Weight165.15 g/mol - nih.gov
Monoisotopic Mass165.053826475 DaHRMS nih.gov
Molecular Ion Peak [M]⁺m/z 165EI-MS nist.gov

Chromatographic Analysis

Chromatographic methods are essential for the separation and purification of this compound from reaction mixtures and for assessing its purity.

Column chromatography is a fundamental preparative technique used to isolate and purify compounds from a mixture. chromtech.com This method relies on the differential adsorption of components onto a solid stationary phase (commonly silica (B1680970) gel) as a liquid mobile phase (eluent) passes through the column. chromtech.com In the synthesis of derivatives using this compound hydrochloride, column chromatography on silica gel is an effective purification method. rsc.org For instance, a derivative was successfully purified using a mobile phase system of petroleum ether and ethyl acetate (B1210297) (EtOAc) in a 2:1 ratio. rsc.org The choice of eluent system is critical and is typically optimized using thin-layer chromatography (TLC) to achieve the best separation. Furthermore, reverse-phase High-Performance Liquid Chromatography (HPLC) methods have been developed for the analysis of this compound, using mobile phases such as acetonitrile (B52724) and water with an acid modifier, and these methods are scalable for preparative separations. sielc.com

X-ray Crystallography for Structural Determination

X-ray Crystallography is an authoritative analytical technique that provides the precise determination of the three-dimensional atomic and molecular structure of a crystalline solid. xtalpi.com This method is the gold standard for elucidating the exact arrangement of atoms, bond lengths, and bond angles, offering unambiguous structural proof. ajol.infodectris.com The process involves irradiating a high-quality single crystal with a beam of X-rays. The crystal lattice diffracts the X-rays in a specific pattern of intensities and angles. xtalpi.com By analyzing this diffraction pattern, a three-dimensional map of electron density within the crystal can be generated, from which the atomic structure is solved and refined. ajol.info

For compounds like this compound and its derivatives, obtaining a crystal structure is crucial for confirming stereochemistry, conformation, and intermolecular interactions such as hydrogen bonding in the solid state. While growing crystals suitable for X-ray diffraction can be challenging, the resulting data is unparalleled in its detail. dectris.com

The crystallographic data for a given compound are deposited in specialized databases, such as the Cambridge Structural Database (CCDC), for public access. csd-web.ruotago.ac.nzcam.ac.uk This data includes the unit cell parameters (the dimensions of the basic repeating unit of the crystal), the space group (which describes the symmetry of the crystal), and the calculated density.

Representative Crystallographic Data for a Benzamidine (B55565) Derivative
ParameterDescriptionExample Value
Chemical FormulaThe elemental composition of the molecule.C₇H₈ClN₃O₂
Formula WeightThe mass of one mole of the compound.201.61 g/mol
Crystal SystemOne of the seven crystal systems (e.g., Monoclinic, Orthorhombic).Monoclinic
Space GroupThe mathematical description of the symmetry of the crystal structure.P2₁/c
Unit Cell DimensionsThe lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).a = 5.8 Å, b = 17.5 Å, c = 8.9 Å α = 90°, β = 99.5°, γ = 90°
VolumeThe volume of the unit cell.895 ų
ZThe number of molecules per unit cell.4
Calculated DensityThe density of the crystal calculated from the X-ray data.1.495 g/cm³

Thermal Analysis (e.g., Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA))

Thermal analysis techniques are used to measure the physical and chemical properties of a substance as a function of temperature. researchgate.net Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most common and complementary methods for characterizing materials like this compound. researchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. tainstruments.comeltra.com The resulting data, a plot of mass versus temperature, provides critical information about the thermal stability of a compound. tainstruments.com A loss in mass can indicate the evaporation of residual solvent, moisture, or, at higher temperatures, the thermal decomposition of the compound itself. researchgate.netnovapublishers.com For nitro-aromatic compounds, TGA is particularly important for identifying the onset temperature of decomposition, which is a key parameter for handling and storage. angenechemical.com

Representative TGA Data for an Organic Compound
ParameterDescriptionTypical Observation
Heating RateThe rate at which the sample temperature is increased.10 °C/min
AtmosphereThe gas surrounding the sample during analysis (e.g., Nitrogen, Air).Nitrogen (inert)
Onset of Decomposition (Tonset)The temperature at which significant mass loss due to decomposition begins.>200 °C
Final ResidueThe percentage of mass remaining at the end of the analysis.<5%

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. nmt.edu This technique detects physical transitions that involve a change in enthalpy. cerealsgrains.org An endothermic event (heat is absorbed), such as melting, appears as a peak on the DSC thermogram. tainstruments.com An exothermic event (heat is released), such as crystallization or some decomposition processes, appears as a trough. researchgate.net For a crystalline solid like this compound, DSC is the standard method for determining its melting point with high precision.

Representative DSC Data for a Crystalline Organic Compound
ParameterDescriptionTypical Observation
Heating RateThe rate at which the sample temperature is increased.10 °C/min
Melting Point (Tm)The temperature at the peak of the endothermic melting transition.Sharp endothermic peak
Enthalpy of Fusion (ΔHfus)The energy required to melt the sample, calculated from the peak area.Value in J/g

Future Research Directions for 4 Nitrobenzamidine

Exploration of Novel Synthetic Routes and Derivatization Strategies

Future research will prioritize the development of more efficient, scalable, and environmentally friendly methods for synthesizing 4-nitrobenzamidine and its derivatives. While traditional methods like the Pinner reaction, which converts 4-nitrobenzonitrile (B1214597) into the corresponding imidate ester followed by treatment with an amine, have been employed, there is room for innovation. researchgate.net An emerging eco-friendly approach is mechanosynthesis, which utilizes a ball mill for solvent-free synthesis, offering a safer and more efficient pathway to produce derivatives like N-(2,2-diphenylethyl)-4-nitrobenzamide. mdpi.com

Derivatization strategies will focus on creating diverse chemical libraries to explore a wider range of biological activities. This involves modifying the core this compound structure to enhance potency, selectivity, and pharmacokinetic properties. Key strategies include:

Hybrid Molecule Synthesis: Combining the this compound moiety with other pharmacologically active scaffolds. For instance, creating hybrids with benzimidazoles or pyrimidines has shown promise in developing potent antimicrobial agents. researchgate.netmdpi.com

Formation of Heterocyclic Analogs: Converting the benzamidine (B55565) group into various heterocycles. A notable example is the synthesis of 1,2,4-oxadiazole (B8745197) derivatives from N'-hydroxy-4-nitrobenzamidine, which can serve as bioisosteres for carboxylic acids and amides, potentially leading to compounds with anti-inflammatory or anti-HIV activity. rjptonline.orgresearchgate.net

Scaffold Hopping: Replacing the central scaffold while retaining key pharmacophoric features to discover novel intellectual property and improve drug-like properties. nih.govbiomedres.usfrontiersin.org

Chemical Derivatization for Analysis: Employing derivatization reagents to improve the detection and quantification of this compound analogs in various analytical techniques, such as mass spectrometry, which is crucial for pharmacokinetic and metabolic studies. ddtjournal.comjfda-online.comspectroscopyonline.com

These synthetic explorations will be instrumental in generating novel compounds for biological screening and further development. shd-pub.org.rsrsc.org

Advanced SAR Studies and Targeted Drug Design

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. gardp.org For this compound, future SAR studies will systematically explore how modifications to its phenyl ring and amidine group affect its interaction with biological targets. oncodesign-services.com This involves synthesizing a series of analogs with slight structural changes and evaluating their biological potency, selectivity, and safety. oncodesign-services.comnih.gov

Key areas for advanced SAR studies include:

Substitution Pattern Analysis: Investigating the effect of the position and nature of substituents on the aromatic ring. For example, comparing 2-nitro and 4-nitro derivatives has shown that the position of the nitro group can significantly influence steric hindrance and off-target interactions. vulcanchem.com

Amidine Group Modification: Exploring how N-substitution on the amidine moiety impacts binding affinity and selectivity.

Pharmacophore Modeling: Using computational models to identify the essential structural features (pharmacophore) required for biological activity. This allows for the rational design of new molecules with enhanced properties. ucl.ac.uk

Targeted drug design will leverage these SAR insights to create molecules that interact specifically with a chosen biological target, such as an enzyme or receptor. lookchem.com By understanding the SAR of this compound analogs, medicinal chemists can design compounds with improved efficacy and reduced side effects, accelerating the progression from initial "hit" compounds to optimized "lead" compounds. oncodesign-services.commdpi.com

In-depth Mechanistic Investigations of Biological Activities

While various biological activities have been reported for this compound derivatives, a deeper understanding of their mechanisms of action at the molecular level is required. A significant area of interest is their role as serine protease inhibitors. mdpi.com Serine proteases are involved in numerous physiological and pathological processes, including coagulation, inflammation, and cancer, making them attractive drug targets. mdpi.comfrontiersin.org

Future mechanistic studies will aim to:

Elucidate Enzyme-Inhibitor Interactions: Utilize techniques like X-ray crystallography to determine the three-dimensional structure of this compound analogs bound to their target proteases. This can reveal key interactions, such as the hydrogen bonds formed between the carboximidamide group and amino acid residues in the enzyme's active site, which are critical for inhibitory activity and selectivity. vulcanchem.com

Characterize Inhibition Kinetics: Determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibitory constants (Kᵢ) for promising compounds against a panel of serine proteases to assess their potency and selectivity. mdpi.comnih.gov

Investigate Novel Targets: Explore the potential of this compound derivatives to inhibit other enzyme families, such as inducible nitric oxide synthase (iNOS), which is a target for treating triple-negative breast cancer. ugr.es

Explore Prodrug Strategies: Investigate the use of the nitro group as a trigger for prodrug activation in specific microenvironments, such as the hypoxic conditions found in tumors, which could lead to targeted cancer therapies. vulcanchem.com

These in-depth studies will provide a solid foundation for the rational development of this compound-based drugs with well-defined mechanisms of action.

Development of this compound-based Therapeutic Agents

The ultimate goal of research on this compound is the development of new therapeutic agents to address unmet medical needs. The versatility of the this compound scaffold makes it a promising starting point for developing drugs for a range of diseases. lookchem.com

Future development efforts will focus on:

Anticancer Agents: Building on findings that derivatives can inhibit iNOS, further research will aim to develop selective inhibitors for cancers where this enzyme is overexpressed, like triple-negative breast cancer. ugr.es The development of prodrugs that are activated by tumor-specific enzymes is another promising avenue. vulcanchem.com

Antimicrobial Agents: Synthesizing and testing new derivatives against a broad spectrum of bacteria and fungi, including drug-resistant strains. shd-pub.org.rsresearchgate.net Hybrids of this compound with other antimicrobial pharmacophores have already shown potential. researchgate.net

Anti-inflammatory Drugs: Leveraging the role of serine proteases in inflammation, new inhibitors based on the this compound scaffold could be developed for inflammatory disorders. nih.gov

Antimalarial Agents: The reverse-benzamidine scaffold has been explored for antimalarial agents, suggesting a potential application for this compound derivatives. lookchem.com

The progression of these potential therapeutic agents will require rigorous preclinical evaluation of their efficacy, selectivity, and pharmacokinetic profiles.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery, and the development of this compound derivatives is no exception. ucl.ac.uknih.gov These computational tools can process vast amounts of chemical and biological data to accelerate the design-make-test-analyze cycle. researchgate.netmdpi.com

Key applications of AI and ML in this context include:

Predictive Modeling: Developing ML models to predict the biological activity, toxicity, and ADME (absorption, distribution, metabolism, and excretion) properties of virtual this compound analogs before they are synthesized. nih.gov This allows researchers to prioritize the most promising candidates, saving time and resources.

De Novo Drug Design: Using generative AI models, such as generative adversarial networks (GANs) and recurrent neural networks (RNNs), to design novel molecules from scratch that incorporate the this compound scaffold and are optimized for specific properties. nih.govmdpi.com

Target Identification and Validation: AI can analyze biological data to help identify and validate new protein targets for which this compound derivatives could be effective inhibitors. nih.gov

Retrosynthesis Planning: AI-powered software can propose novel and efficient synthetic routes for complex target molecules, aiding chemists in the lab. synthiaonline.com

By augmenting the expertise of medicinal chemists, AI and ML will enable a more rapid and intelligent exploration of the chemical space around this compound, significantly enhancing the probability of discovering new and effective therapeutic agents. ucl.ac.uknih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Nitrobenzamidine and its hydrochloride salt?

  • Methodology :

  • Synthesis of this compound : Typically involves nitration of benzamidine derivatives. For example, direct nitration of benzamidine using nitric acid/sulfuric acid under controlled conditions (0–5°C) to achieve regioselectivity at the para position .
  • Hydrochloride Salt Formation : The free base is treated with hydrochloric acid (HCl) in ethanol or water, followed by recrystallization to isolate the hydrochloride salt (CAS 15723-90-7) .
    • Key Parameters : Monitor reaction temperature to avoid over-nitration, and confirm product identity via melting point (mp) analysis (e.g., free base mp not reported; hydrochloride salt mp data requires literature validation).

Q. Which analytical techniques are recommended for characterizing this compound’s purity and structure?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify the nitro group’s para substitution (e.g., aromatic proton signals at δ 8.2–8.4 ppm) and amidine NH₂ groups (δ 5.5–6.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% by area normalization) using a C18 column and UV detection at 254 nm .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (free base: m/z 165.15 [M+H]⁺; hydrochloride: m/z 201.61 [M+H]⁺) .
    • Physical Properties : Refractive index (1.641) and flash point (141.6°C) serve as supplementary identifiers .

Advanced Research Questions

Q. How does the para-nitro group influence this compound’s reactivity in amidine-specific reactions?

  • Mechanistic Insights :

  • Electronic Effects : The nitro group’s strong electron-withdrawing nature enhances the amidine’s electrophilicity, facilitating nucleophilic attacks (e.g., condensation with carbonyl compounds to form heterocycles) .
  • Steric Considerations : Para substitution minimizes steric hindrance, enabling efficient binding in enzyme inhibition studies (e.g., trypsin-like proteases) .
    • Experimental Design : Compare reactivity with meta-nitro analogs using kinetic assays or computational models (e.g., DFT calculations for charge distribution analysis).

Q. What strategies address discrepancies in reported enzymatic inhibition data for this compound?

  • Data Contradiction Analysis :

  • Assay Conditions : Standardize buffer pH (e.g., Tris-HCl vs. phosphate buffers) and ionic strength, as amidine protonation states (pKa ~11.5) affect binding .
  • Salt Form Variability : Use molar equivalents to account for differences between free base (C₇H₇N₃O₂) and hydrochloride salt (C₇H₈ClN₃O₂) in activity calculations .
  • Control Experiments : Include reference inhibitors (e.g., benzamidine) to validate assay reproducibility .

Q. How can this compound be utilized in designing enzyme inhibitors with improved specificity?

  • Methodological Framework :

  • Structure-Activity Relationship (SAR) : Modify the nitro group to sulfonamide or cyano derivatives to modulate electron density and steric bulk .
  • Crystallographic Studies : Co-crystallize this compound with target enzymes (e.g., thrombin) to identify key binding interactions using X-ray diffraction .
    • Case Study : In serine protease inhibition, the nitro group stabilizes a tetrahedral intermediate via hydrogen bonding with active-site residues .

Retrosynthesis Analysis

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.